molecular formula C5H8N2O2 B12688307 Dihydrothymine, (5S)- CAS No. 19140-80-8

Dihydrothymine, (5S)-

Cat. No.: B12688307
CAS No.: 19140-80-8
M. Wt: 128.13 g/mol
InChI Key: NBAKTGXDIBVZOO-VKHMYHEASA-N
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Description

Dihydrothymine, (5S)-: is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. It is a hydrogenated form of thymine, specifically the (5S)-isomer, which means it has a specific spatial configuration. This compound is an intermediate in the metabolism of thymine and plays a role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrothymine, (5S)- can be synthesized through the reduction of thymine. One common method involves the use of dihydropyrimidine dehydrogenase, which catalyzes the reduction of thymine into 5,6-dihydrothymine . Another method involves the reaction of 5-hydroxymethyluracil and 6-aminothymine, followed by hydrogenation to yield 5,6-dihydro-5-(α-thyminyl)thymine .

Industrial Production Methods: Industrial production methods for dihydrothymine, (5S)- are not well-documented, but they likely involve similar reduction processes as those used in laboratory synthesis. The use of biocatalysts such as dihydropyrimidine dehydrogenase could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Dihydrothymine, (5S)- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized back to thymine.

    Reduction: Further reduction can lead to the formation of other derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.

    Substitution: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

    Oxidation: Thymine.

    Reduction: Further reduced derivatives of dihydrothymine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

Dihydrothymine, (5S)- exerts its effects primarily through its role in the metabolism of thymine. It is reduced by dihydropyrimidine dehydrogenase and further hydrolyzed by dihydropyrimidinase into N-carbamyl-beta-alanine, which is then converted into beta-alanine by beta-ureidopropionase . These reactions are crucial for the catabolism of pyrimidines in the body.

Comparison with Similar Compounds

Uniqueness: Dihydrothymine, (5S)- is unique due to its specific (5S)-isomer configuration, which affects its biochemical properties and interactions. Its role as an intermediate in thymine metabolism and its formation under ionizing radiation make it a compound of interest in both biochemical and medical research .

Properties

CAS No.

19140-80-8

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(5S)-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m0/s1

InChI Key

NBAKTGXDIBVZOO-VKHMYHEASA-N

Isomeric SMILES

C[C@H]1CNC(=O)NC1=O

Canonical SMILES

CC1CNC(=O)NC1=O

physical_description

Solid

Origin of Product

United States

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